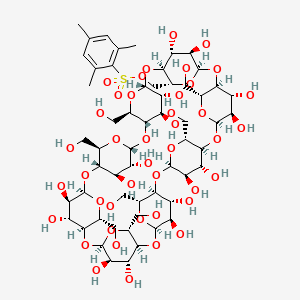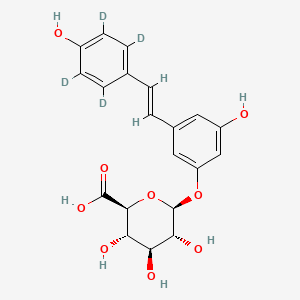
Resveratrol 3-O-beta-D-glucuronide-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Resveratrol 3-O-beta-D-glucuronide-d4: is a glucuronide derivative of resveratrol, a polyphenol found in grapes, nuts, and red wine skins. This compound is an active metabolite of resveratrol and is known for its potential health benefits, including antioxidant, anti-inflammatory, and anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of resveratrol 3-O-beta-D-glucuronide-d4 involves several steps. Initially, resveratrol triesters are selectively monodeacylated using either chemical or enzymatic hydrolyses to afford the required diesters. Subsequent glucuronidation is achieved using the trichloroacetimidate procedure, followed by mild hydrolysis to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for research and therapeutic purposes.
Chemical Reactions Analysis
Types of Reactions: Resveratrol 3-O-beta-D-glucuronide-d4 undergoes various chemical reactions, including hydrolysis, oxidation, reduction, and glucuronidation .
Common Reagents and Conditions:
Hydrolysis: Mild hydrolysis conditions are used to obtain the desired glucuronide product.
Oxidation and Reduction:
Glucuronidation: The trichloroacetimidate procedure is commonly used for glucuronidation.
Major Products Formed: The major product formed from these reactions is this compound itself, along with its isomeric forms .
Scientific Research Applications
Chemistry: Resveratrol 3-O-beta-D-glucuronide-d4 is used as a reference standard for the accurate determination of the metabolic profile of resveratrol .
Biology: The compound has been shown to reduce the proliferation of colorectal cancer cell lines and increase pyruvate production in the liver .
Medicine: this compound exhibits diverse biological activities, including antioxidant, antiproliferative, anti-inflammatory, and anti-cancer properties . It activates the sirtuin pathway, which is implicated in aging and metabolism regulation .
Industry: The compound’s potential health benefits make it a valuable ingredient in nutraceuticals and functional foods .
Mechanism of Action
The exact mechanism of action of resveratrol 3-O-beta-D-glucuronide-d4 is not fully elucidated. it is believed to engage the sirtuin pathway and inhibit enzymes involved in the production of inflammatory mediators . This pathway is associated with aging and metabolism regulation, contributing to the compound’s diverse biological activities .
Comparison with Similar Compounds
- Resveratrol 3-O-glucuronide
- Resveratrol 4’-O-glucuronide
- Morphine-6-glucuronide
Comparison: Resveratrol 3-O-beta-D-glucuronide-d4 is unique due to its specific glucuronidation at the 3-O position, which may result in different biological activities compared to other glucuronides of resveratrol . For example, morphine-6-glucuronide has advantages over morphine itself as an analgesic, including better tolerance and longer duration of action .
Properties
Molecular Formula |
C20H20O9 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-5-[(E)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C20H20O9/c21-12-5-3-10(4-6-12)1-2-11-7-13(22)9-14(8-11)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1+/t15-,16-,17+,18-,20+/m0/s1/i3D,4D,5D,6D |
InChI Key |
QWSAYEBSTMCFKY-IBVOQACESA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)[2H])[2H])O)[2H] |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]imidazo[1,5-b]pyridazin-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B15142090.png)
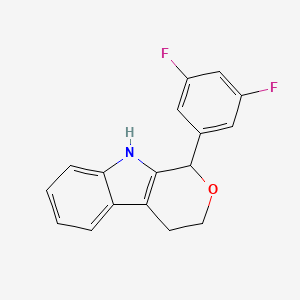
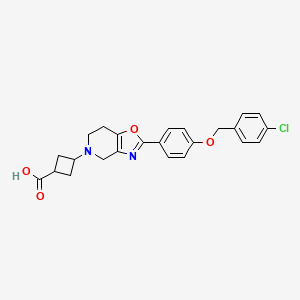
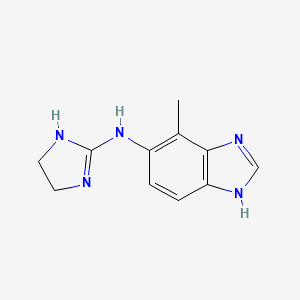

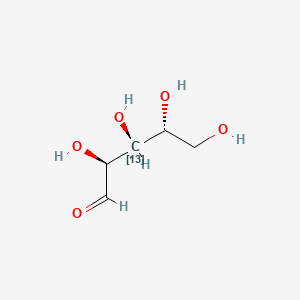
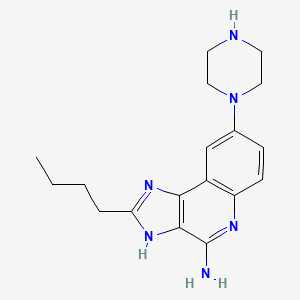
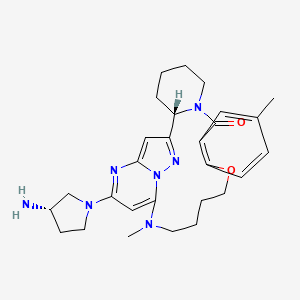
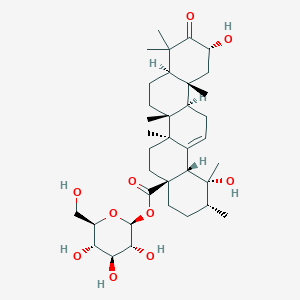
![Sodium;4-[2-pyridin-2-yl-4-(4-sulfophenyl)pyrimidin-5-yl]benzenesulfonate](/img/structure/B15142147.png)
![4-(dimethylamino)-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B15142158.png)
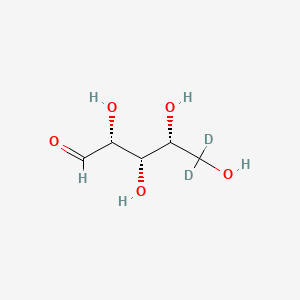
![3,5-dichloro-N-[(2S)-3-(3-chloro-4-hydroxyphenyl)-1-[[(1S)-1-cyclopentyl-2-[[(2S,3S)-1-[[(2S)-6-(diethylamino)-1-[[(2S)-1-(ethynylamino)-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]benzamide](/img/structure/B15142172.png)
